molecular formula C21H11NS B120476 6-Isothiocyanatobenzo[a]pyrene CAS No. 152832-13-8

6-Isothiocyanatobenzo[a]pyrene

Cat. No.: B120476
CAS No.: 152832-13-8
M. Wt: 309.4 g/mol
InChI Key: ZAZCYCBTCXZZQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Isothiocyanatobenzo[a]pyrene is a chemical compound with the molecular formula C21H11NS. It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The isothiocyanate group (-N=C=S) attached to the benzo(a)pyrene structure imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Isothiocyanatobenzo[a]pyrene can be synthesized through various methods. One common approach involves the reaction of benzo(a)pyrene with thiophosgene (CSCl2) in the presence of a base such as pyridine. This reaction typically occurs under mild conditions and yields the desired isothiocyanate compound .

Another method involves the use of phenyl isothiocyanate as a starting material. In this approach, benzo(a)pyrene is reacted with phenyl isothiocyanate in the presence of a catalyst such as dimethylbenzene. This reaction is carried out under nitrogen protection to prevent oxidation and typically yields high purity products .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and safety considerations. Industrial processes are designed to minimize the use of hazardous reagents and optimize reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

6-Isothiocyanatobenzo[a]pyrene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Isothiocyanatobenzo[a]pyrene involves its interaction with cellular macromolecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound also interacts with proteins and enzymes, affecting various cellular pathways .

One of the key molecular targets is the aryl hydrocarbon receptor (AhR), which is activated by the compound. Activation of AhR leads to changes in gene expression and can result in oxidative stress and inflammation . The compound’s free-radical mechanism also contributes to its biological effects by inducing oxidative stress in cells .

Comparison with Similar Compounds

6-Isothiocyanatobenzo[a]pyrene is unique due to its specific structure and the presence of the isothiocyanate group. Similar compounds include:

Compared to these compounds, this compound exhibits unique reactivity and biological activity due to the presence of both the benzo(a)pyrene and isothiocyanate moieties .

Properties

CAS No.

152832-13-8

Molecular Formula

C21H11NS

Molecular Weight

309.4 g/mol

IUPAC Name

6-isothiocyanatobenzo[a]pyrene

InChI

InChI=1S/C21H11NS/c23-12-22-21-17-7-2-1-6-15(17)16-10-8-13-4-3-5-14-9-11-18(21)20(16)19(13)14/h1-11H

InChI Key

ZAZCYCBTCXZZQX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2N=C=S)C=CC5=CC=CC(=C54)C=C3

152832-13-8

Synonyms

6-BENZO[A]PYRENYLISOTHIOCYANATE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.